molecular formula C24H34N4O3S B2382772 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 898461-35-3

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2382772
CAS No.: 898461-35-3
M. Wt: 458.62
InChI Key: LBNZDRJOGAUHNM-UHFFFAOYSA-N
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Description

2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazoline core, which is known for its biological activity, making it a subject of interest for researchers.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For instance, a study reported novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides investigated for these purposes. Among the synthesized compounds, one exhibited potent analgesic and anti-inflammatory activities, showing a higher potency compared to the reference standard diclofenac sodium, with only mild ulcerogenic potential compared to aspirin (Alagarsamy et al., 2015).

Antimicrobial Activities

Another study focused on the synthesis and characterization of quinazolines as potential antimicrobial agents, showing that newly synthesized quinazoline derivatives exhibited antibacterial and antifungal activities against various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2007).

Anti-Cancer Activities

Quinazolinone-based derivatives have also been evaluated for their cytotoxic activities against various cancer cell lines. A study described the synthesis of a new derivative that exhibited potent cytotoxic activity against human cervical cancer, lung adenocarcinoma, and triple negative breast cancer cells. This compound displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).

H1-Antihistaminic Activities

The synthesis and in vitro evaluation of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety for their antihistaminic activity using the isolated guinea pig ileum method have been reported, demonstrating the potential of quinazolinone derivatives in the development of new antihistaminic drugs (Rao & Reddy, 1994).

Preparation Methods

The synthesis of 2-(

Properties

IUPAC Name

2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3S/c1-4-27(5-2)15-16-28-21-10-8-7-9-20(21)23(26-24(28)30)32-17-22(29)25-18-11-13-19(14-12-18)31-6-3/h11-14H,4-10,15-17H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNZDRJOGAUHNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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